molecular formula C12H16N2O3 B8349524 3-(Dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one

3-(Dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one

Cat. No.: B8349524
M. Wt: 236.27 g/mol
InChI Key: FXFCSPFGQINMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Dimethylamino)-2-methyl-1-(3-nitro-phenyl)-propan-1-one is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-1-(3-nitrophenyl)propan-1-one

InChI

InChI=1S/C12H16N2O3/c1-9(8-13(2)3)12(15)10-5-4-6-11(7-10)14(16)17/h4-7,9H,8H2,1-3H3

InChI Key

FXFCSPFGQINMOB-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

N,N-dimethylamine HCl (80.0 g, 0.982 mol), paraformaldehyde (45 g, 1.499 mol), water (30 g, 1.667 mol) and acetic anhydride (30 ml/32.4 g, 0.32 mol) are added into a 1 liter four-neck flask, provided with mechanical stirrer, thermometer and dropping funnel. The suspension is slowly heated up to 50° C. and stirred for 30 minutes. Then, acetic anhydride (200 ml/216 g, 2.12 mol) is dripped thereinto slowly and portionwise. The reaction mixture is stirred at 50-70° C. for at least 1 hour then 1-(3-nitrophenyl)propan-1-one (150 g, 0.837 mol) and acetic anhydride (200 ml/216 g, 2.12 mol) suspension is added. The reaction mixture is stirred at about 70° C. for 16 hours, then conversion is monitored using HPLC. When the conversion is >90% about 200 ml of solvent are distilled under vacuum and 600 ml of ethanol are added. The obtained suspension is cooled to 20-25° C. and allowed to stir for 3 hours. Then it is filtered and washed with 300 ml of acetone. About 210 g of almost colourless solid and with HPLC purity >99% are obtained. The wet product is suspended in water (600 ml), t-butyl-methylether (600 ml) and the pH is adjusted to 10-12 with 28% sodium hydroxide. The two phases are stirred for about 30 minutes then they are separated. The organic phase is concentrated to oily residue. About 182 g of slightly yellowish oil (about 92% yield) with HPLC purity >99% are obtained.
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 g
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
solvent
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
600 mL
Type
solvent
Reaction Step Seven
Name
Yield
92%

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